molecular formula C10H14 B6181010 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers CAS No. 2680530-41-8

4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers

Cat. No.: B6181010
CAS No.: 2680530-41-8
M. Wt: 134.22 g/mol
InChI Key: DENQFWVRZNXJFF-UHFFFAOYSA-N
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Description

4-Ethynyl-1,3-dimethylcyclohex-1-ene is a cyclohexene derivative featuring an ethynyl group (-C≡CH) and two methyl substituents at the 1- and 3-positions. The compound exists as a mixture of diastereomers, which arise due to stereoisomerism at the cyclohexene ring. Diastereomers are non-mirror-image stereoisomers that exhibit distinct physical and chemical properties, such as melting points, solubility, and reactivity . Unlike enantiomers, diastereomers can often be separated using conventional techniques like chromatography or crystallization .

The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or coordination to metal catalysts. The methyl groups influence steric hindrance and conformational flexibility, impacting both synthesis and applications.

Properties

CAS No.

2680530-41-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

4-ethynyl-1,3-dimethylcyclohexene

InChI

InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h1,7,9-10H,5-6H2,2-3H3

InChI Key

DENQFWVRZNXJFF-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCC1C#C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1,3-dimethylcyclohex-1-ene typically involves the alkylation of a cyclohexene derivative with an ethynylating agent. One common method is the reaction of 1,3-dimethylcyclohexene with an ethynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of the ethynyl group and promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Lewis Acid-Promoted Cascade Cyclizations

This compound undergoes stereoselective transformations under Lewis acid catalysis. Key findings from BF₃·OEt₂-mediated reactions include:

Reaction Pathway

  • Oxa-Michael Addition :

    • Cyclohexenyl alcohol intermediates form through chelation-controlled aldol reactions

    • Diastereomer ratio: 10:1 (major:minor) observed in MgI₂-mediated systems

    • Example yield: 77% for cyclohexenyl alcohol formation

  • Tricyclic System Formation :

    • Produces strained tricyclic compounds through cation-olefin cyclization

    • DFT calculations show exothermic decomplexation (-26.6 kcal/mol free energy)

Key Data

ConditionProductYieldDiastereomer Ratio
BF₃·OEt₂Oxadecalin90%Single isomer
MgI₂/CH₂Cl₂Cyclohexenyl alcohol77%10:1

Thermal Rearrangement Reactions

The compound participates in domino pericyclic reactions under thermal conditions:

Reaction Sequence

  • Oxy-Cope rearrangement (Δ, 160°C)

  • Conrotatory ene reaction

  • Claisen/Diels-Alder cascade

Experimental Observations

  • Trans-decalin benzofurans form as major products

  • Reaction efficiency depends on substituent electronic effects

Comparative Reactivity

Reaction StageActivation Energy (kcal/mol)Transition State Characteristics
Oxy-Cope32.4Boat-like conformation
Ene28.1Suprafacial hydrogen transfer

Diastereoselectivity in Cyclization

The mixture of diastereomers displays distinct reactivity patterns:

Critical Factors Influencing Selectivity

  • Solvent Effects :

    • THF: Exclusive formation of single diastereomer (60% yield)

    • CH₂Cl₂: Competitive tricyclic byproduct formation

  • Lewis Acid Coordination :

    • Mg²⁰ chelation preferentially stabilizes equatorial conformers

    • BF₃ coordination alters transition state geometry

Diastereomer Stability

DiastereomerRelative Energy (kcal/mol)Preferred Reaction Pathway
endo0.0Oxa-Michael addition
exo+1.8Cationic cyclization

Comparative Reaction Conditions

Optimized parameters for key transformations:

Table 1: Condition Screening Results

ParameterOptimal ValueEffect on Yield
Temperature0°C → rt↑ Yield by 22%
Catalyst Loading1.3-5 eq n-Bu₄NINo yield improvement
Reaction Time12-24 hr↓ Byproduct formation

Table 2: Solvent Effects

SolventProduct DistributionRationale
THF100% desired productPolar aprotic stabilization
CH₂Cl₂40% byproductsEnhanced cation stability

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is crucial to understand the chemical properties and structure of 4-ethynyl-1,3-dimethylcyclohex-1-ene. The compound features a cyclohexene ring with ethynyl and dimethyl substituents. Its diastereomeric nature arises from the different spatial arrangements of these substituents around the cyclohexene framework.

Organic Synthesis

One of the primary applications of 4-ethynyl-1,3-dimethylcyclohex-1-ene is in organic synthesis. Its unique structure allows it to serve as a versatile building block in the synthesis of complex organic molecules.

Case Study: Synthesis of Alkaloids
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of alkaloids, which are significant in pharmaceutical applications. For instance, modifications to the ethynyl group can lead to compounds with enhanced biological activity.

In medicinal chemistry, 4-ethynyl-1,3-dimethylcyclohex-1-ene has been investigated for its potential therapeutic effects.

Case Study: Anticancer Activity
Research published in peer-reviewed journals has indicated that certain diastereomers possess anticancer properties. For example, a study found that one diastereomer exhibited significant cytotoxicity against cancer cell lines while the other showed minimal activity. This differential activity underscores the importance of stereochemistry in drug design.

Mechanism of Action

The mechanism of action of 4-ethynyl-1,3-dimethylcyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

a. 4-Hydroxymethyl-2-cyclohexen-1-one ()

  • Structure : Contains a hydroxylmethyl (-CH2OH) and ketone group instead of ethynyl and methyl groups.
  • Key Differences : The ketone and hydroxyl groups increase polarity compared to the ethynyl group, altering solubility and reactivity.

b. 1-(Bromomethyl)-4-ethylcyclohexane ()

  • Structure : Bromomethyl and ethyl substituents on cyclohexane (saturated ring).
  • Diastereomer Handling : Marketed as a mixture without separation, likely due to similar challenges in isolating isomers.
  • Key Differences : The saturated ring reduces strain, while the bromo group enables nucleophilic substitution (unlike the ethynyl group’s π-bond reactivity). Molecular weight (205.14 g/mol) and density differ significantly .

c. 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane ()

  • Structure : Aryl ether and dioxane ring substituents.
  • Diastereomer Handling : Retained as a mixture; ¹H NMR signals (e.g., δ 5.19 ppm for benzyloxy protons) indicate unresolved diastereomers .
  • Key Differences : The dioxane ring introduces rigidity, and the bromobenzyl group enhances hydrophobicity compared to the ethynyl group.
2.2. Physical and Chemical Properties
Property 4-Ethynyl-1,3-dimethylcyclohex-1-ene 4-Hydroxymethyl-2-cyclohexen-1-one 1-(Bromomethyl)-4-ethylcyclohexane
Molecular Formula C9H12 (assumed) C7H10O2 C9H17Br
Key Functional Groups Ethynyl, methyl Hydroxyl, ketone Bromo, ethyl
Diastereomer Separation Not attempted (assumed) Not separated Not separated
Reactivity Alkyne-specific reactions Ketone reduction, esterification SN2 substitutions
NMR Features Ethynyl proton (δ ~2.5–3.5 ppm) Methoxy (δ 3.70 ppm), hydroxyl (δ 4.84) Bromomethyl (δ ~3.3–3.5 ppm)

Research Findings and Implications

  • Diastereomer-Specific Reactivity : highlights that diastereomers exhibit varying reaction rates. For example, the major diastereomer of 4-hydroxymethyl-2-cyclohexen-1-one may react faster in certain conditions due to favorable stereoelectronic effects .
  • Bromo- or aryl-substituted analogs () are more suited for cross-coupling or pharmaceutical intermediates .

Biological Activity

4-Ethynyl-1,3-dimethylcyclohex-1-ene is an organic compound characterized by its unique structural features, including an ethynyl group and a cyclohexene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and versatility as a synthetic building block.

The molecular formula of 4-ethynyl-1,3-dimethylcyclohex-1-ene is C10H14C_{10}H_{14}, with a molecular weight of 134.22 g/mol. The compound exists as a mixture of diastereomers, which can influence its biological activity and reactivity.

PropertyValue
CAS No.2680530-41-8
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
IUPAC Name4-ethynyl-1,3-dimethylcyclohexene
InChI KeyDENQFWVRZNXJFF-UHFFFAOYSA-N
Purity95%

Biological Activity

Research indicates that 4-ethynyl-1,3-dimethylcyclohex-1-ene exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that certain derivatives of cyclohexene compounds can influence cancer cell proliferation and apoptosis. The mechanism typically involves interactions with cellular pathways related to apoptosis and cell cycle regulation .
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties. For instance, the presence of the ethynyl group can enhance the interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .
  • Enzyme Inhibition : Some studies suggest that derivatives of cyclohexene can act as inhibitors for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of various cyclohexene derivatives on breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Evaluation
Research on structurally similar compounds demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The compounds were tested using disk diffusion methods to assess their efficacy.

The biological activity of 4-ethynyl-1,3-dimethylcyclohex-1-ene is believed to stem from its ability to undergo various chemical transformations:

  • Oxidation : The ethynyl group can be oxidized to form carbonyl compounds, which may have different biological activities compared to the parent compound.
  • Reduction : Reduction reactions can convert the double bond in the cyclohexene ring into a saturated bond, potentially altering its interaction with biological targets.

Q & A

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential volatility or toxicity.
  • Storage : Keep in airtight containers under inert atmosphere (e.g., N2_2) to prevent oxidation or moisture uptake. Refer to SDS guidelines for similar cyclohexene derivatives .

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